Apoatropine HCl

Overview

Description

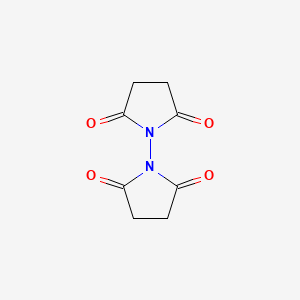

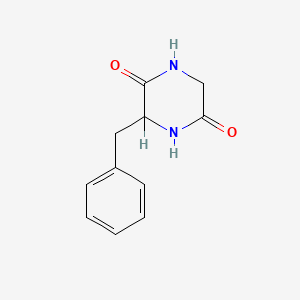

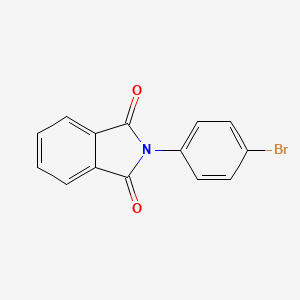

Apoatropine Hydrochloride, also known as Atropamine Hydrochloride or Atropyltropeine Hydrochloride, is a member of the tropane alkaloids class. Chemically, it is an ester formed from tropine and atropic acid. Apoatropine Hydrochloride can be found in plants of the Solanaceae family and is known for its bitter crystalline nature .

Mechanism of Action

- Apoatropine HCl is a member of the tropane alkaloid class. Chemically, it’s an ester formed from tropine and atropic acid .

Target of Action

Pharmacokinetics

Biochemical Analysis

Biochemical Properties

Apoatropine Hydrochloride plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with muscarinic acetylcholine receptors, where it acts as a competitive antagonist. This interaction inhibits the binding of acetylcholine, thereby blocking the parasympathetic nervous system’s effects. Apoatropine Hydrochloride also interacts with enzymes such as acetylcholinesterase, which is responsible for the breakdown of acetylcholine .

Cellular Effects

Apoatropine Hydrochloride affects various types of cells and cellular processes. It influences cell function by inhibiting the action of acetylcholine on muscarinic receptors, leading to effects such as pupil dilation, increased heart rate, and reduced secretions from glands. This compound also impacts cell signaling pathways, gene expression, and cellular metabolism by altering the normal cholinergic signaling .

Molecular Mechanism

The molecular mechanism of Apoatropine Hydrochloride involves its binding to muscarinic acetylcholine receptors, where it acts as a reversible, non-specific antagonist. This binding prevents acetylcholine from exerting its effects on tissues innervated by postganglionic cholinergic nerves, such as smooth muscle, cardiac tissue, exocrine glands, and the central nervous system. Apoatropine Hydrochloride shows affinity for multiple receptor subtypes, including M1, M2, M3, M4, and M5 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Apoatropine Hydrochloride can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that Apoatropine Hydrochloride is relatively stable under standard laboratory conditions, but its potency may decrease over extended periods. Long-term exposure to Apoatropine Hydrochloride in in vitro or in vivo studies has demonstrated sustained inhibition of cholinergic signaling, leading to prolonged physiological effects .

Dosage Effects in Animal Models

The effects of Apoatropine Hydrochloride vary with different dosages in animal models. At low doses, it can cause mild anticholinergic effects such as dry mouth and pupil dilation. At higher doses, it can lead to more severe effects, including tachycardia, urinary retention, and central nervous system disturbances. Toxic or adverse effects are observed at high doses, indicating a threshold beyond which the compound’s safety is compromised .

Metabolic Pathways

Apoatropine Hydrochloride is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes hydrolysis to produce tropine and atropic acid. Enzymes such as cytochrome P450 play a role in its metabolism, and the compound’s metabolites are excreted through the kidneys. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme activity and cofactor availability .

Transport and Distribution

Within cells and tissues, Apoatropine Hydrochloride is transported and distributed through various mechanisms. It can cross cell membranes and is distributed to different tissues, including the central nervous system, due to its lipophilic nature. Transporters and binding proteins may facilitate its movement within the body, affecting its localization and accumulation in specific tissues .

Subcellular Localization

The subcellular localization of Apoatropine Hydrochloride is essential for its activity and function. It is primarily localized in the cytoplasm and can interact with intracellular receptors and enzymes. Post-translational modifications and targeting signals may direct Apoatropine Hydrochloride to specific cellular compartments or organelles, influencing its efficacy and duration of action .

Preparation Methods

Apoatropine Hydrochloride can be synthesized through the dehydration of atropine using nitric acid . The continuous-flow synthesis method has also been explored, which involves careful pH control in sequential liquid-liquid extractions and the use of a functionalized resin to achieve high purity . This method is advantageous for its high space-time throughput and accelerated scale-up, making it suitable for industrial production .

Chemical Reactions Analysis

Apoatropine Hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions, although detailed reagents and conditions are not extensively documented.

Reduction: Similar to other tropane alkaloids, it can undergo reduction reactions.

Substitution: Apoatropine Hydrochloride can participate in substitution reactions, particularly involving its ester group.

Common reagents used in these reactions include nitric acid for dehydration and various bases for pH control during synthesis . Major products formed from these reactions include derivatives of tropine and atropic acid .

Scientific Research Applications

Apoatropine Hydrochloride has several scientific research applications:

Chemistry: It is used as a reference substance in analytical chemistry for the development of chromatographic methods.

Biology: It serves as a tool for studying the pharmacological effects of tropane alkaloids.

Industry: It is utilized in the production of pigments and other industrial chemicals.

Comparison with Similar Compounds

Apoatropine Hydrochloride is similar to other tropane alkaloids such as atropine, hyoscyamine, and hyoscine . it is unique in its higher toxicity, being 20 times more toxic than atropine . This increased toxicity makes it a potent compound for specific applications where such properties are desired.

Similar Compounds

- Atropine

- Hyoscyamine

- Hyoscine

- Scopolamine

Apoatropine Hydrochloride stands out due to its distinct chemical structure and higher toxicity, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name |

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenylprop-2-enoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2.ClH/c1-12(13-6-4-3-5-7-13)17(19)20-16-10-14-8-9-15(11-16)18(14)2;/h3-7,14-16H,1,8-11H2,2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RALAARQREFCZJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C(=C)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10975194 | |

| Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-phenylprop-2-enoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10975194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5978-81-4 | |

| Record name | Apoatropine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005978814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-phenylprop-2-enoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10975194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Apoatropine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.254 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is the presence of Apoatropine HCl in Atropine Sulfate Injection significant, and how does the novel UHPLC method contribute to its analysis?

A: this compound is a potential degradation product or impurity found in Atropine Sulfate Injection, a critical medication used as an antidote for nerve agent poisoning []. Understanding the purity and stability of atropine formulations, particularly those stockpiled for emergency use, is crucial for ensuring drug efficacy and patient safety.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.